molecular formula C7H11NO3 B12876796 2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid CAS No. 1210824-90-0

2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid

Cat. No.: B12876796
CAS No.: 1210824-90-0
M. Wt: 157.17 g/mol
InChI Key: VAJPROOEDQJSQS-UHFFFAOYSA-N
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Description

2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C) . The reaction is often carried out in a flow system to improve safety and efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the scalability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxazoles.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carboxylic acid group can form ionic bonds with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-4,5-dihydroisoxazole-4-carboxylic acid: Similar structure but with an isoxazole ring.

    2-Isopropyl-4,5-dihydrothiazole-4-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.

    2-Isopropyl-4,5-dihydroimidazole-4-carboxylic acid: Features an imidazole ring.

Uniqueness

2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid is unique due to its specific combination of an oxazole ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

1210824-90-0

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

VAJPROOEDQJSQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(CO1)C(=O)O

Origin of Product

United States

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